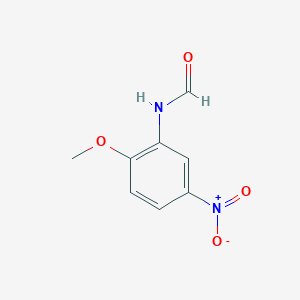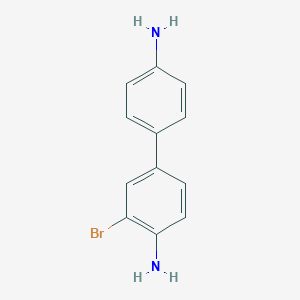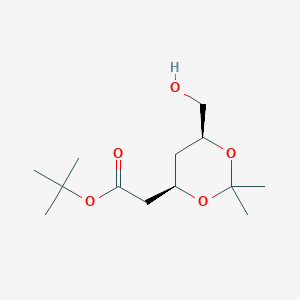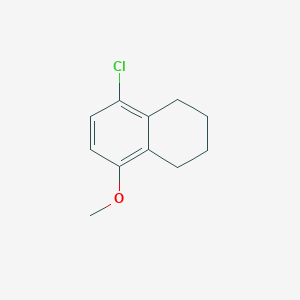
N-(2-methoxy-5-nitrophenyl)formamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-methoxy-5-nitrophenyl)formamide and related derivatives often involves multi-step chemical processes. For instance, Li Yuan-xiang et al. (2011) described the design and synthesis of novel formamide derivatives starting from 2-(2-nitrophenyl)acetonitrile, confirming their structures via NMR, MS, and elemental analysis techniques, though these compounds showed no herbicidal activities at tested concentrations (Li Yuan-xiang, 2011). Similarly, Cilong Chu et al. (2021) reported the synthesis of a compound with structural features of c-Met inhibitors, employing reduction and nucleophilic substitution reactions (Cilong Chu et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(2-methoxy-5-nitrophenyl)formamide and its derivatives has been elucidated using various analytical techniques. For example, L. O. Belova et al. (2017) studied the reactions of (4-methoxyphenyl)amine and its derivatives, determining the structure of resulting formamides by X-ray diffraction (XRD) analysis (L. O. Belova et al., 2017).
Chemical Reactions and Properties
The chemical behavior of N-(2-methoxy-5-nitrophenyl)formamide includes its involvement in various reactions and the formation of different compounds. For instance, the synthesis of O-silylurethanes, ureas, and formamides has been demonstrated using (4-methoxyphenyl)amine and its derivatives (L. O. Belova et al., 2017).
Physical Properties Analysis
The physical properties of N-(2-methoxy-5-nitrophenyl)formamide derivatives, such as their thermal stability and crystalline forms, have been explored. T. Yanagi et al. (2000) characterized two polymorphs of a related benzamide, detailing their thermal behavior and spectroscopic properties, which can provide insights into the physical characteristics of N-(2-methoxy-5-nitrophenyl)formamide derivatives (T. Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, of N-(2-methoxy-5-nitrophenyl)formamide have been investigated. For instance, R. Chapman et al. (2017) discussed the use of formyloxyacetoxyphenylmethane as an N-formylating reagent, potentially relevant to the synthesis and modification of N-(2-methoxy-5-nitrophenyl)formamide (R. Chapman et al., 2017).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : N-phenyl-benzamide derivatives, which are structurally similar to N-(2-methoxy-5-nitrophenyl)formamide, have been found effective in inhibiting the acidic corrosion of mild steel. The presence of methoxy (OCH3) substituents enhances their inhibition efficiency, while nitro (NO2) substituents decrease it (Mishra et al., 2018).
Catalysis : Gold nanoparticles supported on NiO can catalyze the N-formylation of amines with methanol and molecular oxygen, producing formamide with high selectivity. This process is related to the functional group present in N-(2-methoxy-5-nitrophenyl)formamide (Ishida & Haruta, 2009).
Herbicidal Activity : Derivatives of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl]substituted formamide showed no herbicidal activities at certain concentrations, suggesting the potential for developing new compounds based on this structure (Yuan-xiang, 2011).
Carcinogenicity Studies : Some formamide derivatives, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide, have been found carcinogenic to the urinary bladder in animal studies, indicating their potential as models for studying cancer mechanisms (Ertürk, Cohen, & Bryan, 1970).
Optical Device Applications : Novel organic nonlinear optical (NLO) materials containing N-[(E)-(3-Nitrophenyl)methylidene] show promising optical limiting behavior, suitable for optical devices like limiters and switches (Kamath et al., 2020).
Synthesis of Nitrogen-Containing Heterocycles : N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles can be synthesized using a related method, with potential applications in various chemical syntheses (Harutyunyan, 2016).
Photolysis Research : The photolysis of 5-nitrofuramides in methanol, which relates to the structure of N-(2-methoxy-5-nitrophenyl)formamide, has been studied for understanding chemical reaction mechanisms (Powers, 1971).
Fungicidal Properties : Derivatives of 2-amino-4-nitrophenol, which share a similar nitrophenyl component, have shown increased fungicidal activity against various pathogens (Mukhtorov et al., 2019).
Zukünftige Richtungen
Formamides, including “N-(2-methoxy-5-nitrophenyl)formamide”, have potential future applications in various areas of research. They are closely related with prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research . They are also key chemical feedstock for the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals .
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFURCICLSTGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295101 | |
| Record name | N-(2-methoxy-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)formamide | |
CAS RN |
149686-06-6 | |
| Record name | N-(2-methoxy-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-METHOXY-5'-NITROFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)











